molecular formula C12H12N2O2 B3224133 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid CAS No. 1227381-85-2

2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid

Cat. No.: B3224133
CAS No.: 1227381-85-2
M. Wt: 216.24 g/mol
InChI Key: QWKNGIJQGOSZMY-UHFFFAOYSA-N
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Description

2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid is a compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with 3-bromobenzyl bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(1-methylpyrazol-4-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12(15)16/h2-5,7-8H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKNGIJQGOSZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247592
Record name 3-(1-Methyl-1H-pyrazol-4-yl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227381-85-2
Record name 3-(1-Methyl-1H-pyrazol-4-yl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227381-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-pyrazol-4-yl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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